

ER-Tracker™ Blue-White DPX: A Technical Guide for Advanced Cellular Imaging

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Compound of Interest

Compound Name: *ER-Tracker Blue-White DPX*

Cat. No.: *B1260183*

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For Researchers, Scientists, and Drug Development Professionals

ER-Tracker™ Blue-White DPX is a highly photostable and selective fluorescent probe designed for the precise labeling and visualization of the endoplasmic reticulum (ER) in living cells. This guide provides a comprehensive overview of its technical specifications, mechanism of action, and detailed protocols for its application in advanced cellular imaging and analysis.

Core Principles and Mechanism of Action

ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family, which is characterized by a large Stokes shift and environmental sensitivity.[1] Its high selectivity for the endoplasmic reticulum is attributed to its chemical structure, which facilitates its accumulation within the ER membranes.[2] The probe is cell-permeant, allowing for straightforward loading into live cells.[1]

The fluorescence of ER-Tracker™ Blue-White DPX is sensitive to the polarity of its local environment.[1][2] As the polarity of the solvent increases, the emission maximum shifts to a longer wavelength, and the quantum yield decreases.[1][2] This property results in enhanced fluorescence emission within the unique lipid environment of the ER.[2] This solvatochromic behavior also makes it a valuable tool for studying changes in the ER membrane environment under various physiological and pathological conditions, such as ER stress.[2]

A key feature of ER-Tracker™ Blue-White DPX is its selective binding to sulfonylurea receptors of ATP-sensitive K⁺ channels, which are prominently located on the ER.[1] This specific binding

mechanism distinguishes it from less selective dyes that may also stain other organelles like mitochondria.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of ER-Tracker™ Blue-White DPX.

Property	Value	Reference
Excitation Wavelength (Peak)	~372-374 nm	^[3] ^[4]
Emission Wavelength Range	430 - 640 nm	^[2] ^[4]
Stokes Shift	~185 nm	^[3]
Molecular Weight	580.53 g/mol	^[1] ^[5]
Molecular Formula	C ₂₆ H ₂₁ F ₅ N ₄ O ₄ S	^[5]
Supplied Concentration	1 mM in DMSO	^[1] ^[4]
Recommended Working Concentration	100 nM - 1 µM	^[6] ^[7]

Experimental Protocols

Live-Cell Staining Protocol for Adherent Cells

This protocol is optimized for staining adherent cells cultured on coverslips or in imaging dishes.

- **Cell Preparation:** Culture adherent cells on a sterile coverslip or imaging dish to the desired confluency.
- **Reagent Preparation:** Prepare the ER-Tracker™ Blue-White DPX working solution by diluting the 1 mM stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final concentration of 100 nM - 1 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

- Staining:
 - Remove the culture medium from the cells.
 - Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells for 15-30 minutes at 37°C.[1]
- Washing:
 - Remove the staining solution.
 - Wash the cells twice with fresh, pre-warmed, probe-free medium.[6]
- Imaging: Image the cells using a fluorescence microscope equipped with a DAPI or UV long-pass filter set.[4][8]

Live-Cell Staining Protocol for Suspension Cells

This protocol is suitable for staining cells grown in suspension.

- Cell Preparation:
 - Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.
 - Wash the cells twice with PBS, centrifuging after each wash.
 - Resuspend the cells to a density of 1×10^6 cells/mL.[6]
- Reagent Preparation: Prepare the ER-Tracker™ Blue-White DPX working solution as described for adherent cells.
- Staining:
 - Add 1 mL of the working solution to the cell suspension.
 - Incubate at room temperature for 5-30 minutes.[6]

- Washing:
 - Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[\[6\]](#)
 - Wash the cells twice with PBS.[\[6\]](#)
- Imaging: Resuspend the cells in serum-free medium or PBS for observation by fluorescence microscopy or flow cytometry.[\[6\]](#)

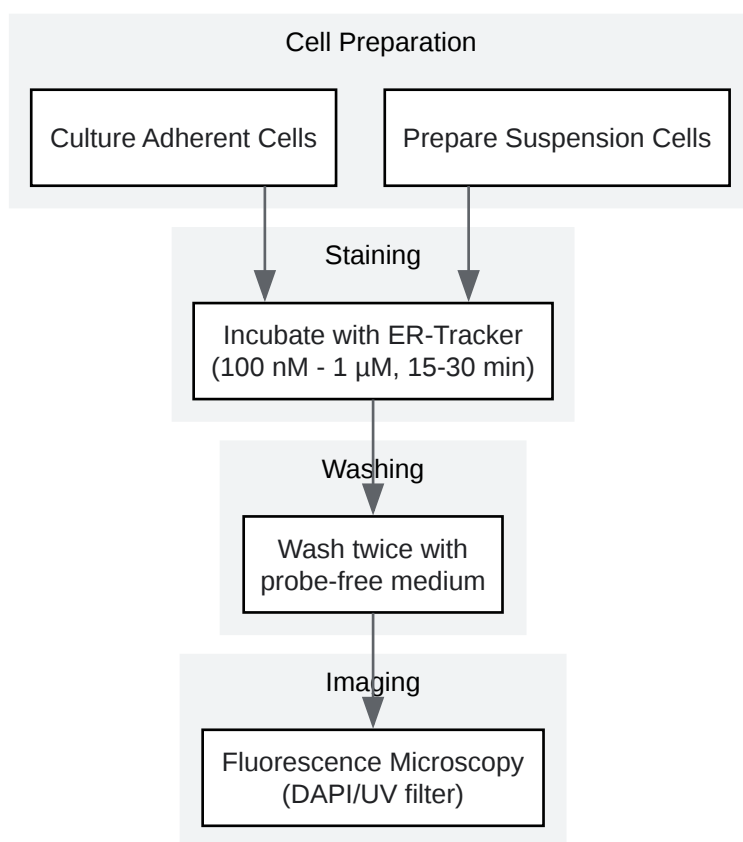
Fixation and Permeabilization

ER-Tracker™ Blue-White DPX is primarily intended for live-cell imaging. However, staining can be partially retained after fixation.

- Fixation: After live-cell staining, cells can be fixed with 4% formaldehyde for 10-20 minutes at 37°C.[\[1\]](#)[\[9\]](#) It is important to note that this will result in a significant loss of the fluorescence signal.[\[4\]](#)
- Permeabilization: For subsequent immunostaining, cells can be permeabilized with a solution of 0.2% Triton X-100 for 10 minutes.[\[9\]](#)

Visualizations

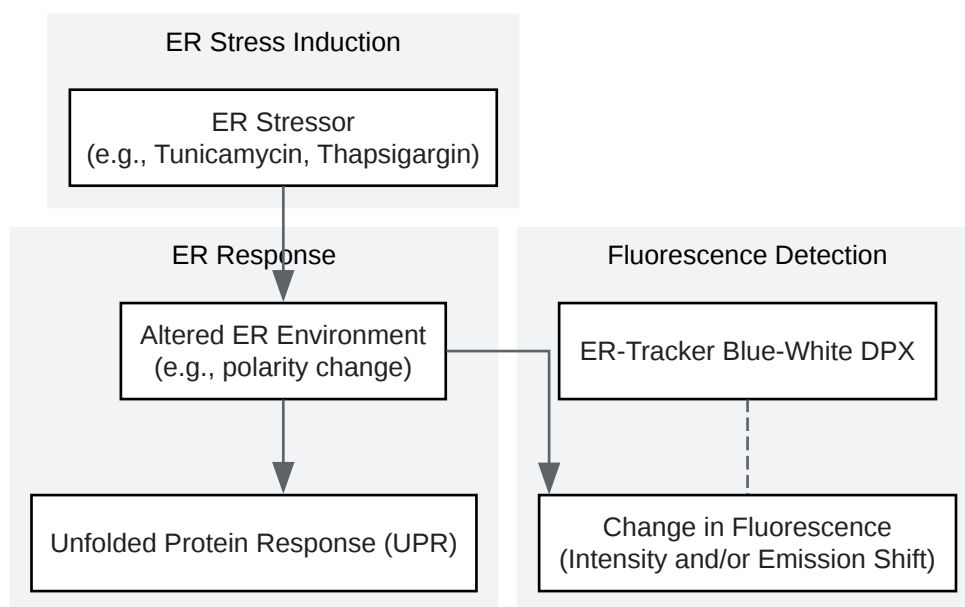
Experimental Workflow for Live-Cell Imaging



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Caption: Workflow for staining live cells with ER-Tracker™ Blue-White DPX.

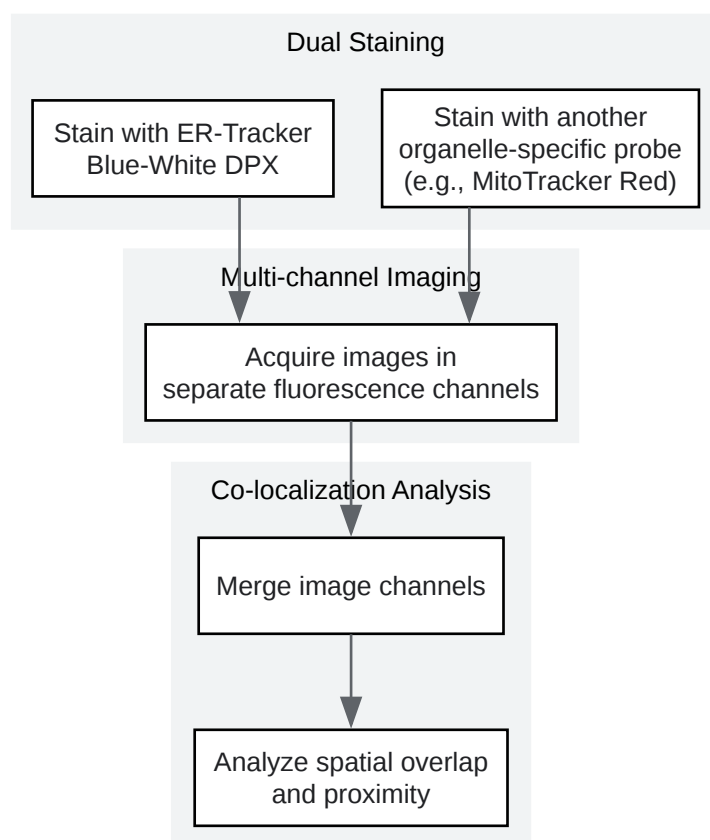
Conceptual Signaling Pathway in ER Stress Studies



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Caption: Use of ER-Tracker™ in monitoring ER stress-induced changes.

Co-localization Experimental Logic



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Caption: Logical workflow for co-localization studies with ER-Tracker™.

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